Sphingomyelin Sphingomyelin N-stearoylsphingosine-1-phosphocholine is a sphingomyelin d18:1 in which the ceramide N-acyl group is specified as stearoyl (octadecanoyl). It has a role as a mouse metabolite. It is a sphingomyelin 36:1 and a sphingomyelin d18:1. It is functionally related to an octadecanoic acid.
N-(octadecanoyl)-sphing-4-enine-1-phosphocholine is a natural product found in Homo sapiens with data available.
Brand Name: Vulcanchem
CAS No.: 85187-10-6
VCID: VC21247006
InChI: InChI=1S/C41H83N2O6P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-41(45)42-39(38-49-50(46,47)48-37-36-43(3,4)5)40(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h32,34,39-40,44H,6-31,33,35-38H2,1-5H3,(H-,42,45,46,47)/b34-32+/t39-,40+/m0/s1
SMILES: CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O
Molecular Formula: C41H83N2O6P
Molecular Weight: 731.1 g/mol

Sphingomyelin

CAS No.: 85187-10-6

Cat. No.: VC21247006

Molecular Formula: C41H83N2O6P

Molecular Weight: 731.1 g/mol

* For research use only. Not for human or veterinary use.

Sphingomyelin - 85187-10-6

Specification

Description N-stearoylsphingosine-1-phosphocholine is a sphingomyelin d18:1 in which the ceramide N-acyl group is specified as stearoyl (octadecanoyl). It has a role as a mouse metabolite. It is a sphingomyelin 36:1 and a sphingomyelin d18:1. It is functionally related to an octadecanoic acid.
N-(octadecanoyl)-sphing-4-enine-1-phosphocholine is a natural product found in Homo sapiens with data available.
CAS No. 85187-10-6
Molecular Formula C41H83N2O6P
Molecular Weight 731.1 g/mol
IUPAC Name [(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C41H83N2O6P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-41(45)42-39(38-49-50(46,47)48-37-36-43(3,4)5)40(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h32,34,39-40,44H,6-31,33,35-38H2,1-5H3,(H-,42,45,46,47)/b34-32+/t39-,40+/m0/s1
Standard InChI Key LKQLRGMMMAHREN-YJFXYUILSA-N
Isomeric SMILES CCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O
SMILES CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O
Appearance Unit:25 mgSolvent:nonePurity:98+%Physical solid

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